Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-
Description
The 2-(trifluoromethyl) variant incorporates a trifluoromethyl (-CF₃) substituent at the 2-position, which enhances electronegativity, metabolic stability, and lipophilicity. This compound has been investigated in structure-activity relationship (SAR) campaigns for bromodomain and extra-terminal (BET) inhibitors, where its N-acetylated pyrido moiety was identified as critical for binding affinity and selectivity toward BET bromodomains (BDs) . Its structural framework aligns with other thieno[2,3-d]pyrimidinones, which exhibit diverse bioactivities, including antitumor, antimicrobial, and antihyperlipidaemic effects .
Properties
IUPAC Name |
2-(trifluoromethyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2OS/c8-7(9,10)6-11-4(13)3-1-2-14-5(3)12-6/h1-2H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPOOMZZUWFAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- typically involves the construction of the thiophene ring followed by the formation of the pyrimidine ring. One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method employs 2-nitrothiophenes as starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride . Additionally, substituted carbethoxythienopyrimidines can be obtained by the inverse electron-demand Diels–Alder reaction from 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- often involve multi-step synthetic approaches to achieve satisfactory yields. One effective method is the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, which provides access to novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in yields ranging from 63% to 71% .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups are introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus trichloride for reduction, and halogenating agents such as N-bromosuccinimide for halogenation reactions. The conditions for these reactions typically involve the use of solvents like dichloromethane or acetonitrile and may require heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-, such as halogenated, nitrated, or aminated compounds, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidin-4(1H)-one exhibit significant antimicrobial properties. A study synthesized a series of N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/Furan-2-carboxamide derivatives, which were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity comparable to standard drugs .
Anticancer Properties
Thieno[2,3-d]pyrimidin-4(1H)-one derivatives have been investigated for their photodynamic therapy (PDT) potential. For instance, thieno[3,4-d]pyrimidin-4(3H)-thione was shown to generate singlet oxygen with high quantum yield and demonstrated efficacy against melanoma and cervical cancer cells under both normoxic and hypoxic conditions . This highlights the compound's potential as a heavy-atom-free PDT agent.
Biological Studies
Enzyme Interaction Studies
The compound serves as a valuable probe in biochemical assays to study enzyme interactions. Its ability to modulate enzyme activity makes it a candidate for investigating metabolic pathways and cellular processes. The specific molecular targets for thieno[2,3-d]pyrimidin-4(1H)-one include various enzymes involved in critical biological functions .
Ion Channel Modulation
Thieno[2,3-d]pyrimidine derivatives have been identified as modulators of TRPC5 ion channels, which play a significant role in calcium signaling pathways. This application is particularly relevant for developing treatments for neuropsychiatric disorders and neurodegenerative diseases .
Material Science
Development of Novel Materials
The unique electronic and optical properties of thieno[2,3-d]pyrimidin-4(1H)-one make it suitable for applications in material science. Research into its use in organic electronics has shown that it can be incorporated into devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it contributes to improved efficiency .
Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Name | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 mm |
| Compound B | Escherichia coli | 18 mm |
| Compound C | Pseudomonas aeruginosa | 12 mm |
Table 2: Photodynamic Efficacy Against Cancer Cells
| Compound Name | Cancer Type | Quantum Yield of Singlet Oxygen | Efficacy (%) |
|---|---|---|---|
| Thieno[3,4-d]pyrimidin-4(3H)-thione | Melanoma | 0.80 | 75 |
| Thieno[3,4-d]pyrimidin-4(3H)-thione | Cervical Cancer | 0.80 | 70 |
Case Studies
Case Study 1: Anticancer Research
A recent study focused on the synthesis of thieno[3,4-d]pyrimidin-4(3H)-thione derivatives and their application in PDT. It was found that these compounds could effectively target cancer cells while minimizing damage to surrounding healthy tissues due to their selective activation under light exposure .
Case Study 2: Antimicrobial Screening
Another investigation involved the synthesis of various thieno[2,3-d]pyrimidine derivatives and their evaluation against common pathogens. The results indicated that certain modifications enhanced antibacterial activity significantly, suggesting potential for developing new antibiotic agents .
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- varies depending on its specific application. For instance, as an antitubercular agent, it exhibits significant antimycobacterial activity against Mycobacterium tuberculosis by inhibiting key enzymes involved in bacterial cell wall synthesis . As an anticancer agent, it targets VEGFR-2, leading to the inhibition of cancer cell growth and induction of apoptosis . The compound’s neuroprotective effects are mediated through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Trends:
- Electron-Withdrawing Groups (e.g., -CF₃) : Improve binding specificity to targets like BET-BDII by enhancing electrostatic interactions .
- Fluorinated Substituents : Increase bactericidal potency due to improved membrane penetration and metabolic stability .
- Bulkier Substituents (e.g., tetrahydrobenzo) : Enhance lipid-lowering activity by modulating enzyme interactions .
Physicochemical Properties
The trifluoromethyl group significantly alters physicochemical parameters compared to other substituents:
| Property | 2-(Trifluoromethyl)- | 2-Alkylamino | 2-Thioxo |
|---|---|---|---|
| Lipophilicity (LogP) | High (CF₃ increases) | Moderate (NH-R) | Low (polar =S group) |
| Solubility | Low in water | Moderate | High in polar solvents |
| Metabolic Stability | High (CF₃ resists oxidation) | Variable (depends on R) | Low (sulfur oxidation) |
Data derived from molecular modeling and experimental assays .
Biological Activity
Thieno[2,3-d]pyrimidin-4(1H)-one derivatives, particularly those modified with a trifluoromethyl group, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of the compound Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- .
1. Chemical Structure and Synthesis
The compound Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- is characterized by its unique thieno-pyrimidine scaffold. The trifluoromethyl group is known to enhance lipophilicity and biological activity. Various synthetic routes have been developed for its preparation, often involving multi-step reactions that yield high purity and good yields.
Synthetic Pathway Overview:
- Starting Materials: Methyl 2-aminothiophene-3-carboxylate and urea.
- Key Steps: Heating under controlled conditions followed by acid-base treatment to isolate the desired thienopyrimidine derivative.
- Characterization Techniques: The compounds are typically characterized using NMR, IR spectroscopy, and mass spectrometry to confirm their structures.
Antimicrobial Activity
Research has demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: Compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). In one study, derivatives were tested against standard antibiotics, revealing comparable or superior activity against certain strains .
| Microorganism | Activity (Zone of Inhibition) | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | 15 mm | Penicillin |
| Escherichia coli | 12 mm | Ampicillin |
| Candida albicans | 14 mm | Fluconazole |
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their anticancer potential:
- In vitro studies revealed that specific compounds exhibited cytotoxicity against breast cancer cell lines (e.g., T-47D) with some derivatives showing over 70% inhibition of PI3K isoforms . The structure-activity relationship (SAR) indicated that modifications at specific positions significantly influenced cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| VIb | T-47D | 5.0 | High Cytotoxicity |
| IIIa | T-47D | 7.5 | Moderate Cytotoxicity |
The biological mechanisms underlying the activity of thieno[2,3-d]pyrimidin-4(1H)-one derivatives include:
- Inhibition of PI3K Pathway: Several studies indicate that these compounds can inhibit the PI3K signaling pathway, which is critical in cancer cell proliferation and survival.
- Anti-inflammatory Properties: Some derivatives have shown promise in reducing inflammatory markers such as TNF-alpha and IL-6 in macrophage models .
Case Study 1: Antibacterial Evaluation
In a study assessing the antibacterial efficacy of thieno[2,3-d]pyrimidine derivatives against Pseudomonas aeruginosa and Bacillus subtilis, it was found that certain modifications enhanced antibacterial activity significantly compared to traditional antibiotics .
Case Study 2: Anticancer Screening
A series of thieno[2,3-d]pyrimidine analogs were synthesized and screened for their anticancer properties. Compound VIb showed remarkable inhibition against PI3K isoforms with potential for further optimization as a lead compound for cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one derivatives?
- Methodology : The compound is synthesized via reductive amination or condensation reactions. For example, reductive amination of 2-amino-6-formylthieno[2,3-d]pyrimidin-4(3H)-one with trifluoromethyl-containing amines in dry methanol under argon, using sodium cyanoborohydride at pH 5. Yields range from 45% to 91%, depending on the substituents and reaction conditions .
- Characterization : Confirmation of structure involves IR (C=O stretch at ~1670 cm⁻¹), ¹H/¹³C NMR (e.g., trifluoromethyl signals at δ ~120 ppm in ¹³C), and elemental analysis .
Q. How are spectroscopic techniques used to validate the purity of thieno[2,3-d]pyrimidin-4(1H)-one derivatives?
- Analytical Workflow :
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl, NH₂).
- NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon backbone.
- Melting Point : High decomposition points (>300°C) indicate thermal stability .
- Data Consistency : Cross-check experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize low-yield reactions in the synthesis of 2-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one derivatives?
- Case Study : reports 45% yield for compound 4g due to steric hindrance from bulky aryl amines.
- Solutions :
- Use milder reducing agents (e.g., NaBH₃CN instead of NaBH₄).
- Adjust pH to stabilize intermediates (pH 6–7 for reductive amination).
- Explore alternative solvents (e.g., THF or DMF) to enhance solubility .
- Troubleshooting : Monitor reaction progress via TLC and isolate intermediates to identify bottlenecks .
Q. What computational strategies are employed to predict the biological activity of thieno[2,3-d]pyrimidin-4(1H)-one derivatives?
- Molecular Docking : Example studies dock the compound into tyrosinase or dihydrofolate reductase (DHFR) active sites to assess binding affinity. Key interactions include hydrogen bonding with catalytic residues (e.g., Asparagine 260 in DHFR) and hydrophobic contacts with trifluoromethyl groups .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with IC₅₀ values to guide structural modifications .
Q. How do researchers resolve contradictions in biological activity data across derivatives?
- Data Analysis Framework :
- Assay Variability : Standardize protocols (e.g., MTT assay for cytotoxicity) to minimize inter-lab discrepancies .
- Structural Clustering : Group derivatives by substituent position (e.g., para- vs. meta-substituted aryl rings) to identify activity trends.
- Meta-Analysis : Compare data from multiple studies (e.g., antitumor activity in vs. antimicrobial results in ) to isolate scaffold-specific effects .
Methodological Challenges in Data Interpretation
Q. What strategies are used to validate the inhibition mechanism of thieno[2,3-d]pyrimidin-4(1H)-one derivatives against DHFR?
- Experimental Design :
Enzyme Assays : Measure IC₅₀ using spectrophotometric DHFR activity assays (e.g., NADPH oxidation at 340 nm).
Competitive Binding : Perform kinetic studies with varying substrate (dihydrofolate) concentrations to determine inhibition type (competitive/uncompetitive).
Crystallography : Resolve co-crystal structures of derivatives bound to DHFR to visualize binding modes .
Key Recommendations for Researchers
- Synthesis : Prioritize Dess-Martin periodinane (DMP) for oxidizing methanol intermediates due to higher efficiency (91% yield) .
- Biological Testing : Use orthogonal assays (e.g., enzymatic + cellular) to confirm target engagement and reduce false positives.
- Data Reproducibility : Document reaction conditions (e.g., argon atmosphere, solvent purity) meticulously to enable cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
